molecular formula C24H26N4O2 B5749458 4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

Cat. No. B5749458
M. Wt: 402.5 g/mol
InChI Key: USRVZLIBVDEXDS-UHFFFAOYSA-N
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Description

4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one), also known as EDTDP, is a pyrazolone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of 4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) is not fully understood. However, it is believed that 4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) exerts its therapeutic effects by modulating various signaling pathways. 4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, 4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation. Additionally, 4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) has been shown to improve cognitive function and protect against neurodegenerative diseases. 4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) has also been shown to have cardioprotective effects by reducing oxidative stress and improving cardiac function.

Advantages and Limitations for Lab Experiments

One of the advantages of 4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) is its low toxicity. 4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. Additionally, 4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) has a long half-life, which makes it suitable for in vivo studies. However, one of the limitations of 4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one). One area of research is the development of more efficient synthesis methods to increase the yield and purity of 4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one). Additionally, further studies are needed to fully understand the mechanism of action of 4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) and its potential therapeutic applications. Future research could also focus on the development of 4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) analogs with improved solubility and potency. Finally, clinical trials are needed to evaluate the safety and efficacy of 4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) in humans.
Conclusion
In conclusion, 4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to increase yield and purity, and it has been extensively studied for its biochemical and physiological effects. 4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) has the potential to be a promising therapeutic agent for a wide range of diseases, and further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of 4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) involves the reaction of ethylenediamine with 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one). This synthesis method has been optimized to increase the yield and purity of 4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one).

Scientific Research Applications

4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) has been studied in vitro and in vivo for its ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Additionally, 4,4'-(1,1-ethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

4-[1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)ethyl]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-16(21-17(2)25(4)27(23(21)29)19-12-8-6-9-13-19)22-18(3)26(5)28(24(22)30)20-14-10-7-11-15-20/h6-16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRVZLIBVDEXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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